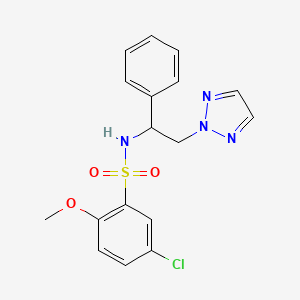

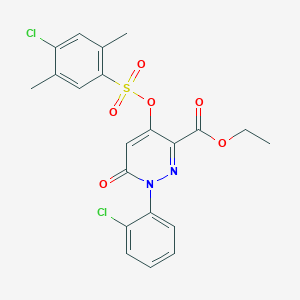

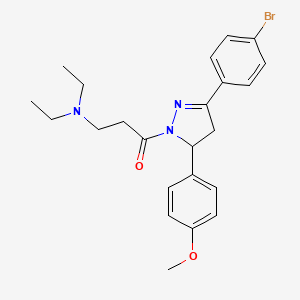

![molecular formula C23H25ClFNO2 B3018245 (E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide CAS No. 477870-71-6](/img/structure/B3018245.png)

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule with several functional groups. It contains a cycloheptyl group (a seven-membered carbon ring), an amide group (a carbonyl group attached to a nitrogen), and a methoxy group attached to a phenyl ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cycloheptyl group, the introduction of the amide group, and the attachment of the methoxyphenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a large number of atoms. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group, which is a common functional group in organic chemistry and is known to participate in a variety of chemical reactions . The methoxyphenyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the specific arrangement of atoms within the molecule .Mecanismo De Acción

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide has been studied for its potential mechanisms of action. It has been found to interact with a variety of proteins, including enzymes, receptors and transporters. Furthermore, it has been shown to modulate the activity of these proteins, leading to changes in their function. In addition, it has been found to interact with DNA, leading to changes in gene expression.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. It has been found to have a variety of effects, including the modulation of enzyme activity, the regulation of gene expression, the inhibition of protein-protein interactions, and the alteration of cellular processes. In addition, it has been found to have anti-inflammatory and antioxidant properties, as well as the potential to modulate the immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide has a number of advantages for use in laboratory experiments. It is a versatile synthetic reagent that can be used to synthesize a variety of compounds. In addition, it is relatively easy to handle and store, and it is relatively inexpensive. However, it is important to note that it is a potentially hazardous compound and should be handled with caution.

Direcciones Futuras

The potential applications of (E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide are far-reaching. Future research should focus on the development of novel compounds based on this reagent, as well as the further exploration of its biochemical and physiological effects. In addition, further studies should be conducted to investigate its potential use as a therapeutic agent. Moreover, research should be conducted to explore its potential applications in imaging and sensing technologies.

Métodos De Síntesis

The synthesis of (E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide is a multi-step process. It begins with the synthesis of the cycloalkylprop-2-enamide core, which is produced through a three-step reaction sequence. This involves the reaction of cycloheptanone with ethyl chloroformate and ethyl amine to produce the desired cycloalkylprop-2-enamide. The chloro-6-fluoro phenylmethoxy group is then added to the cycloalkylprop-2-enamide core through a reaction with 2-chloro-6-fluorophenylmethanol.

Aplicaciones Científicas De Investigación

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide has been extensively studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of a variety of compounds, including peptides, polymers and small molecules. In addition, it has been used as a building block for the synthesis of novel drug candidates and as a ligand for the binding of proteins. Furthermore, it has been used in the preparation of fluorescent probes for imaging and sensing applications.

Safety and Hazards

Propiedades

IUPAC Name |

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClFNO2/c24-21-8-5-9-22(25)20(21)16-28-19-13-10-17(11-14-19)12-15-23(27)26-18-6-3-1-2-4-7-18/h5,8-15,18H,1-4,6-7,16H2,(H,26,27)/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXCAYVKJUWIOK-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

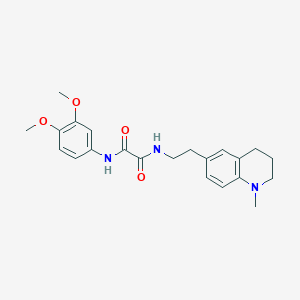

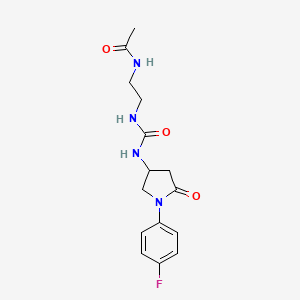

![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)

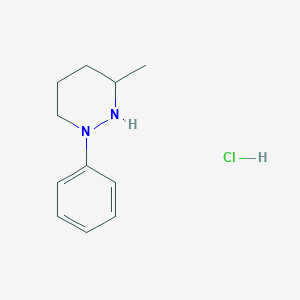

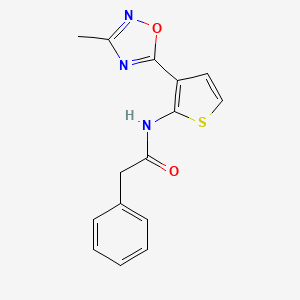

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B3018167.png)

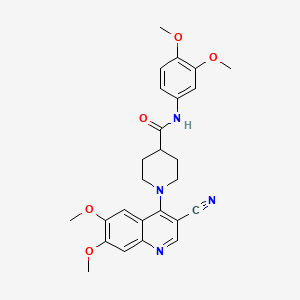

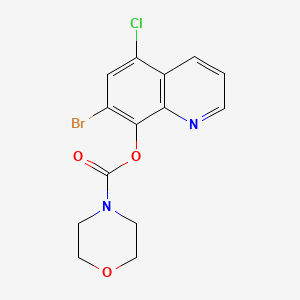

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one](/img/structure/B3018179.png)

![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)